

Picrasidine I: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Picrasidine I*

Cat. No.: *B010304*

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Abstract

Picrasidine I, a β -carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of **Picrasidine I**, its natural sources, detailed experimental protocols for its isolation, and an in-depth look at its biological activities and mechanisms of action. Quantitative data is presented in structured tables for ease of comparison, and key signaling pathways are visualized using Graphviz diagrams.

Discovery and Natural Sources

Picrasidine I was first isolated from the bark of *Picrasma quassioides* (D. Don) Benn., a plant belonging to the Simaroubaceae family.^[1] This plant, also known as *Picrasma chinensis*, has a history of use in traditional medicine in Asia. The initial discovery and structural elucidation of **Picrasidine I** were reported by Ohmoto and colleagues in the early 1980s.

Table 1: Natural Sources of **Picrasidine I**

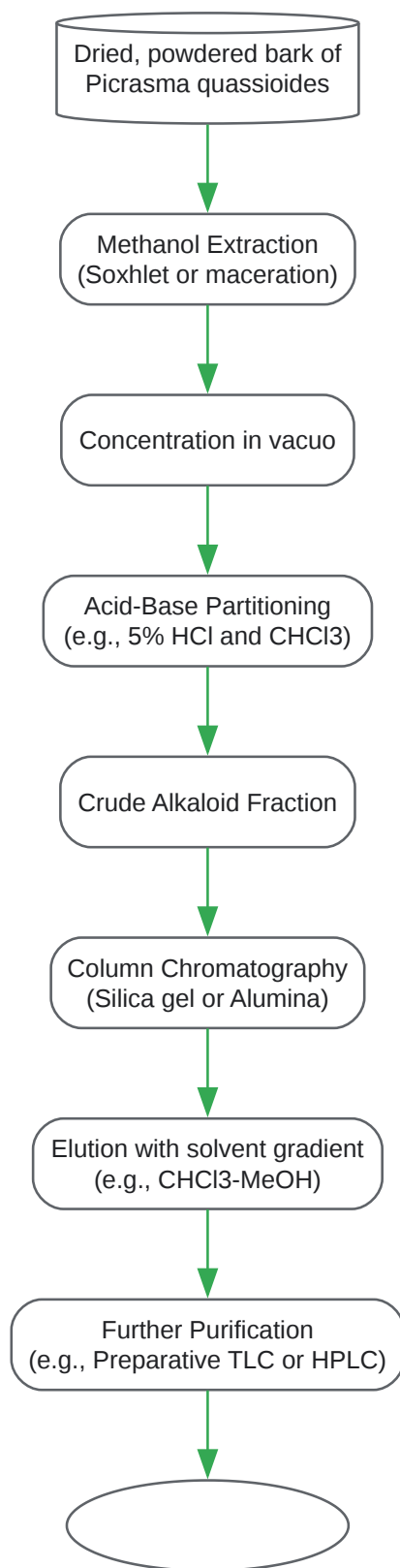
Plant Species	Family	Part(s) of Plant Containing Picrasidine I
Picrasma quassioides (D. Don) Benn.	Simaroubaceae	Bark, Stems

Experimental Protocols

Isolation of Picrasidine I

The isolation of **Picrasidine I** from *Picrasma quassioides* typically involves solvent extraction followed by chromatographic separation. While the original detailed protocol by Ohmoto and Koike requires access to the full-text publication, a general and effective method is outlined below, based on subsequent studies and common practices for alkaloid extraction.

Experimental Workflow for **Picrasidine I** Isolation



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Caption: General workflow for the isolation of **Picrasidine I**.

Methodology:

- **Extraction:** The dried and powdered bark of *Picrasma quassioides* is extracted with methanol (MeOH) using either a Soxhlet apparatus for exhaustive extraction or maceration at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- **Acid-Base Partitioning:** The residue is suspended in a dilute acid solution (e.g., 5% hydrochloric acid) and partitioned with an organic solvent like chloroform (CHCl_3) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution) and re-extracted with CHCl_3 .
- **Crude Alkaloid Fraction:** The organic layers from the basic extraction are combined and evaporated to dryness to yield a crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of solvents, such as chloroform-methanol, to separate the different alkaloid components.
- **Purification:** Fractions containing **Picrasidine I**, as identified by thin-layer chromatography (TLC), are combined and further purified by techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Physicochemical and Spectroscopic Data

The structure of **Picrasidine I** was elucidated using various spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for **Picrasidine I**

Property	Value
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂
Molecular Weight	240.26 g/mol
Appearance	Pale yellow needles
Melting Point	238-240 °C
UV λ _{max} (MeOH) nm (log ε)	215 (4.38), 248 (4.48), 265 (sh), 328 (3.91), 380 (3.68)
IR ν _{max} (KBr) cm ⁻¹	3300, 1640, 1610, 1580
¹ H-NMR (DMSO-d ₆ , δ ppm)	11.2 (1H, s, NH), 8.24 (1H, d, J=5Hz), 8.01 (1H, d, J=5Hz), 7.2-6.8 (4H, m), 5.95 (1H, dd, J=17, 2Hz), 5.40 (1H, dd, J=11, 2Hz), 4.10 (3H, s, OMe)
¹³ C-NMR (DMSO-d ₆ , δ ppm)	160.2, 142.1, 140.9, 139.8, 137.9, 133.4, 128.9, 121.8, 119.5, 115.1, 113.8, 112.5, 109.8, 56.1
Mass Spectrometry (m/z)	240 (M ⁺)

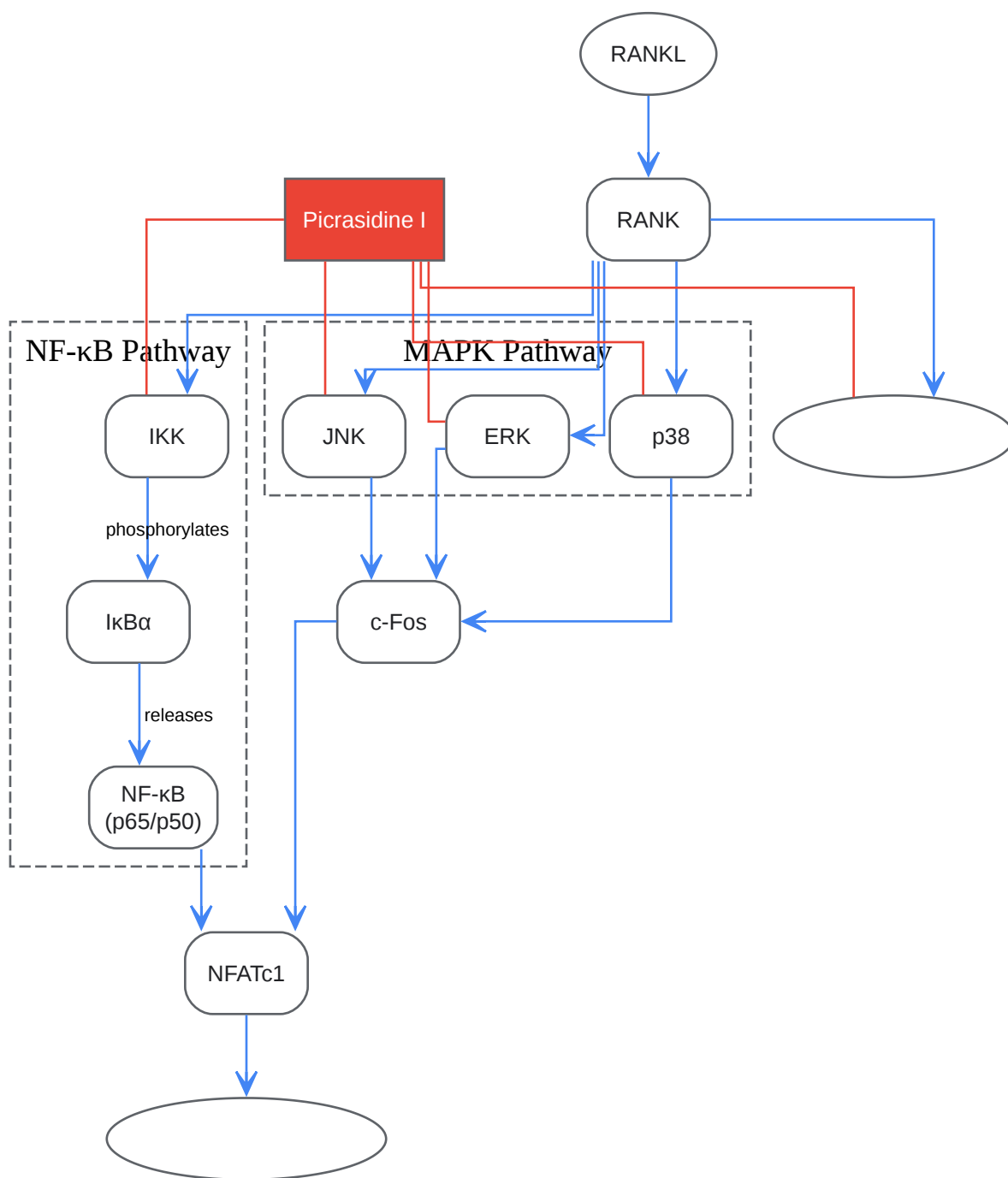
Biological Activities and Signaling Pathways

Picrasidine I has demonstrated a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-Inflammatory and Anti-Osteoclastogenic Activity

Picrasidine I has been shown to suppress osteoclastogenesis, the formation of bone-resorbing cells, a key process in inflammatory bone diseases like osteoporosis and rheumatoid arthritis.[2][3] This effect is mediated through the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathways.

Signaling Pathway of **Picrasidine I** in Osteoclastogenesis Inhibition



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Caption: **Picrasidine I** inhibits RANKL-induced osteoclastogenesis.

Picrasidine I exerts its effect by:

- Inhibiting MAPK Signaling: It attenuates the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[3]

- Suppressing NF-κB Activation: It blocks the activation of the nuclear factor-kappa B (NF-κB) pathway.[3]
- Downregulating Key Transcription Factors: Consequently, it suppresses the expression of crucial transcription factors for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[3]
- Reducing Reactive Oxygen Species (ROS): **Picrasidine I** also decreases the generation of reactive oxygen species (ROS).[2]

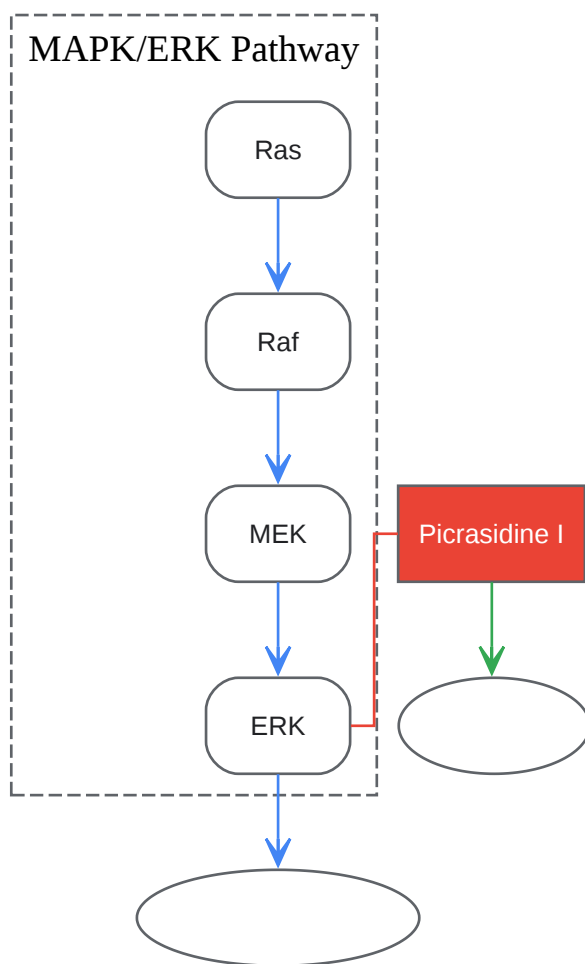
Table 3: Bioactivity Data of **Picrasidine I** in Osteoclastogenesis

Assay	Cell Line	Key Finding	IC ₅₀ (μM)
TRAP-positive multinucleated cell count	Bone Marrow Macrophages (BMMs)	Inhibition of osteoclast formation	~5
Bone resorption pit formation	Mature osteoclasts	Inhibition of bone resorption activity	Not reported

Anti-Cancer Activity

Picrasidine I has also been investigated for its potential as an anti-cancer agent. Studies have shown its ability to induce apoptosis in cancer cells.

Signaling Pathway of **Picrasidine I** in Cancer Cells



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Caption: **Picrasidine I** modulates the ERK pathway in cancer cells.

The anti-cancer effects of **Picrasidine I** are linked to its ability to modulate the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting this pathway, **Picrasidine I** can suppress cancer cell growth and promote apoptosis.^{[4][5]}

Table 4: Anti-Cancer Activity of **Picrasidine I**

Cancer Type	Cell Line	Effect
Nasopharyngeal Carcinoma	CNE-1, CNE-2	Induction of apoptosis
Oral Squamous Cell Carcinoma	SCC-9, SCC-25	Induction of apoptosis

Conclusion

Picrasidine I, a naturally occurring β -carboline alkaloid from *Picrasma quassioides*, exhibits promising therapeutic potential, particularly in the fields of anti-inflammatory and anti-cancer drug development. Its mechanism of action, involving the modulation of key signaling pathways such as MAPK and NF- κ B, provides a solid foundation for further preclinical and clinical investigations. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic capabilities of this intriguing natural product.

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